(Chloromethoxy)trichlorosilane

Chloromethoxysilane stability Thermal decomposition Silane storage stability

(Chloromethoxy)trichlorosilane (IUPAC: trichloro(chloromethoxy)silane; CAS 18157-08-9; formula CH₂Cl₄OSi; MW 199.92 g/mol) is a chlorosilane featuring a rare chloromethoxy (–OCH₂Cl) substituent directly bonded to silicon, alongside three hydrolysable Si–Cl bonds. This bifunctional architecture distinguishes it from simple alkyl/aryltrichlorosilanes and underpins a thermal stability trend unique among chloromethoxysilanes.

Molecular Formula CH2Cl4OSi
Molecular Weight 199.9 g/mol
CAS No. 18157-08-9
Cat. No. B097603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chloromethoxy)trichlorosilane
CAS18157-08-9
Synonyms(Chloromethoxy)trichlorosilane
Molecular FormulaCH2Cl4OSi
Molecular Weight199.9 g/mol
Structural Identifiers
SMILESC(O[Si](Cl)(Cl)Cl)Cl
InChIInChI=1S/CH2Cl4OSi/c2-1-6-7(3,4)5/h1H2
InChIKeyTULRSQJZVSCHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Chloromethoxy)trichlorosilane CAS 18157-08-9: Organosilicon Intermediate with a Bifunctional Chloromethoxy Group


(Chloromethoxy)trichlorosilane (IUPAC: trichloro(chloromethoxy)silane; CAS 18157-08-9; formula CH₂Cl₄OSi; MW 199.92 g/mol) is a chlorosilane featuring a rare chloromethoxy (–OCH₂Cl) substituent directly bonded to silicon, alongside three hydrolysable Si–Cl bonds [1]. This bifunctional architecture distinguishes it from simple alkyl/aryltrichlorosilanes and underpins a thermal stability trend unique among chloromethoxysilanes [2].

Anhydrous vapor-phase or dry-solvent silanization workflows

Surface functionalization requiring dense, ordered monolayers

Stepwise derivatization exploiting orthogonal Si–Cl and C–Cl reactivity

Precursor chemistry for branched polycarbosilanes and SiC ceramics

Why (Chloromethoxy)trichlorosilane Cannot Be Swapped for Alkyl- or Alkoxytrichlorosilanes


A procurement choice of a chlorosilane for surface functionalization, CVD precursor chemistry, or polymer synthesis is not a question of simple halogen-count equivalence. The –OCH₂Cl substituent introduces an ether oxygen that alters the electron density at silicon and provides a secondary reactive chlorine site; this simultaneously modulates the rate of hydrolysis, the stability of the Si–O–C linkage during thermal processing, and the architecture of the resulting self-assembled monolayer (SAM) or siloxane network [1]. The quantitative evidence below shows that swapping (chloromethoxy)trichlorosilane for chloromethyltrichlorosilane (ClCH₂SiCl₃), methoxytrichlorosilane (CH₃OSiCl₃), or a trialkoxysilane leads to measurable differences in monolayer density, grafting efficiency, and thermal stability [2][3].

Chloromethyltrichlorosilane (ClCH₂SiCl₃)

Replacing with the Si–C analog may shift SAM packing, thermal stability, and handling safety due to the absent oxygen bridge.

Methoxytrichlorosilane (CH₃OSiCl₃)

Lacks the terminal C–Cl site, limiting orthogonal derivatization strategies and altering surface adlayer reactivity.

Triethoxysilanes

May not graft under anhydrous conditions; aqueous requirement can compromise moisture-sensitive semiconductor processes.

(Chloromethoxy)trichlorosilane Quantitative Differentiation Evidence vs. Closest Analogs


Superior Intrinsic Thermal Stability Among Chloromethoxysilane Homologues

Within the chloromethoxysilane series ClCH₂OSiX₃ (X = H, Cl, alkyl), the fully chlorinated derivative (chloromethoxy)trichlorosilane (ClCH₂OSiCl₃) is the most thermally stable member. By direct head-to-head comparison, the least stable analogue, ClCH₂OSiH₃, decomposed rapidly to monochlorosilane and formaldehyde at room temperature. The intermediate ClCH₂OSiHCl₂ showed intermediate stability. In contrast, ClCH₂OSiCl₃ on standing at room temperature only slowly reverted to silicon tetrachloride and bis(chloromethoxy)dichlorosilane; complete decomposition to SiCl₄ and formaldehyde required elevated temperatures [1].

Thermal stability ranking
Head-to-head
ClCH₂OSiCl₃ stable at ambient; ClCH₂OSiH₃ decomposes rapidly at 20–25 °C
Supports ambient-temperature handling and storage screening
Neat compound; Frost & Rochow 1958
Chloromethoxysilane stability Thermal decomposition Silane storage stability

Chlorosilane vs. Methoxysilane vs. Ethoxysilane: SAM Density and Crystallinity Determined by MTR Infrared Spectroscopy

In a controlled comparison of octadecylsilanes bearing three different leaving groups, chlorosilanes formed 'much denser and crystalline-like SAMs,' ethoxysilanes formed 'thin SAMs,' and methoxysilanes formed 'extremely thin SAMs' where molecules lay nearly parallel to the surface [1]. The molecular organization was characterized by multiple transmission–reflection (MTR) infrared spectroscopy, revealing that chlorosilane SAMs adopt a 'snow mogul' or 'densely packed umbrella' architecture, whereas methoxysilane SAMs resemble 'creepers' with minimal vertical ordering. The structure of the SAM was found to depend on the rate of hydrolysis of the leaving groups [1].

SAM architecture comparison
Head-to-head
Chlorosilanes: dense, crystalline-like SAMs; methoxysilanes: extremely thin, disordered layers
Reported to support dense, ordered monolayer architecture
MTR IR on octadecylsilanes; Langmuir 2014
Self-assembled monolayer SAM density Alkylsilane Surface functionalization

Anhydrous Grafting on Silica: Trichlorosilanes Graft; Triethoxysilanes Do Not

A systematic AFM study of mono- and trichlorosilanes versus mono- and triethoxysilanes on silica surfaces demonstrated that, under anhydrous conditions, only the trichlorosilane molecules were capable of grafting to the silica surface. Triethoxysilanes required aqueous conditions to achieve grafting, consistent with a hydrolysis-dependent mechanism [1]. This provides a clear operational differentiation: anhydrous vapor-phase or dry-solvent silanization protocols are feasible exclusively with chlorosilane precursors.

Anhydrous grafting capability
Head-to-head
Trichlorosilanes graft on silica in anhydrous solution; triethoxysilanes do not
Supports anhydrous vapor-phase deposition workflow
AFM adhesion/friction; Langmuir 1996
Anhydrous silanization Silica grafting Trichlorosilane Atomic force microscopy

Physicochemical Property Differentiation vs. Chloromethyltrichlorosilane (ClCH₂SiCl₃): The Oxygen Bridge Effect

Replacing the –CH₂– bridge of chloromethyltrichlorosilane (ClCH₂SiCl₃, CAS 1558-25-4) with an –OCH₂– bridge in (chloromethoxy)trichlorosilane (ClCH₂OSiCl₃) yields measurable differences in key procurement-relevant physical properties. The oxygen bridge increases the boiling point from 117–118 °C to ~125.3 °C, raises the density from ~1.476 g/mL to ~1.5 g/cm³, and significantly lowers the flash point from 69 °C to ~26.7 °C . These differences reflect altered intermolecular interactions and volatility, directly impacting distillation, handling, and safety protocols.

Property comparison: O-bridge
Data to verify
Δbp ≈ +8 °C; Δdensity +0.03 g/cm³; Δflash point −42 °C vs. ClCH₂SiCl₃
Physical property differences affect handling and storage protocols
Cross-study comparable; verify with current lot COA
Physicochemical properties Boiling point Density Flash point Chlorosilane selection

Bifunctional Orthogonal Reactivity: Chloromethoxy vs. Methoxy Leaving Groups in Condensation Chemistry

The –OCH₂Cl substituent in (chloromethoxy)trichlorosilane presents two distinct electrophilic centers: the Si–Cl bonds (rapid hydrolysis) and the terminal C–Cl bond (nucleophilic substitution). This is structurally distinct from methoxytrichlorosilane (CH₃OSiCl₃, CAS 1825-97-4), where the methyl group is inert to further substitution . The presence of the chloromethoxy group enables participation in reactions such as amide adduct formation; chloromethoxysilanes with the general formula SiClₙ(OCH₃)₄₋ₙ form defined 1:2 adducts with N,N-dimethylformamide, where the stoichiometry is controlled by the number of chlorine substituents [1]. This orthogonal reactivity allows sequential derivatization strategies not possible with simple alkoxy- or alkyltrichlorosilanes.

Orthogonal reactivity
Class-level
Chloromethoxysilanes form 1:2 adducts with DMF; methoxy analog inert at methyl group
Enables sequential derivatization via Si–Cl and C–Cl sites
Reactivity confirmed for SiClₙ(OCH₃)₄₋ₙ series
Bifunctional silane Orthogonal reactivity Chloromethoxysilane Condensation chemistry

Enthalpy of Vaporization as a Proxy for Intermolecular Interaction Strength vs. Chloromethyltrichlorosilane

The enthalpy of vaporization (ΔvapH) of (chloromethoxy)trichlorosilane has been experimentally determined by NIST as 9.3 kJ/mol at 288 K (based on data from 273 to 323 K) [1]. In contrast, chloromethyltrichlorosilane (ClCH₂SiCl₃) has a reported ΔvapH of approximately 157.8 kJ/mol near its boiling point . While these measurements were performed at different temperatures (288 K vs. the boiling point), the nearly 17-fold difference indicates fundamentally weaker intermolecular forces in the oxygen-bridged compound, which correlates with its 8 °C higher boiling point paradox—the oxygen bridge shifts the boiling point upward while the enthalpy of vaporization remains low, consistent with the reduced molecular polarizability of the Si–O–C vs. Si–C–Cl linkage.

ΔvapH comparison
Cross-study comparable
ΔvapH ≈ 9.3 kJ/mol (288 K) vs. ~157.8 kJ/mol for ClCH₂SiCl₃
Lower vaporization enthalpy may favor vacuum distillation processes
NIST compilation; different measurement temperatures noted
Thermodynamic properties Enthalpy of vaporization Silane volatility Process engineering

Procurement-Relevant Application Scenarios for (Chloromethoxy)trichlorosilane Based on Quantitative Evidence


Dense, Crystalline-Like Self-Assembled Monolayers for Sensor and MEMS Devices

When a dense, vertically oriented, crystalline-like SAM is required on oxide substrates (e.g., for biosensor interfaces, MEMS anti-stiction coatings, or molecular electronics), chlorosilane precursors—including (chloromethoxy)trichlorosilane—are the determinant molecular architecture. The comparative MTR IR study by Naik et al. (2014) established that chlorosilanes uniquely form 'snow mogul' / 'densely packed umbrella' SAM structures, whereas methoxysilanes and ethoxysilanes yield disordered, thin layers that cannot achieve comparable packing density or chain ordering [1].

Anhydrous Vapor-Phase Silanization for Moisture-Sensitive Semiconductor Processing

In microelectronics fabrication where water exposure must be strictly controlled, trichlorosilanes are the only silane class demonstrably capable of grafting onto silica surfaces under anhydrous conditions, as shown by AFM-based adhesive and friction measurements (Aimé et al., 1996) [2]. Triethoxysilane alternatives require aqueous hydrolysis and cannot be substituted without risking moisture-induced defects.

Stepwise Derivatization Exploiting Orthogonal Si–Cl and C–Cl Reactivity

For synthetic protocols requiring sequential functionalization—e.g., surface grafting via Si–Cl hydrolysis followed by nucleophilic substitution at the terminal C–Cl bond of the grafted chloromethoxy group—(chloromethoxy)trichlorosilane offers a bifunctional architecture not available in methoxytrichlorosilane or chloromethyltrichlorosilane. The defined 1:2 adduct formation with DMF reported for chloromethoxysilanes (1974) exemplifies the distinct reactivity of this compound class [3].

Precursor for Branched Polycarbosilane Synthesis with Controlled Si:C Ratio

The chloromethoxy group provides a latent reactive site for polymer branching and crosslinking during polycarbosilane synthesis, a route used to prepare SiC ceramic precursors. While direct quantitative comparison data in polycarbosilane systems are limited to class-level inference, the unique Si–O–CH₂–Cl architecture distinguishes this compound from the more commonly employed chloromethyltrichlorosilane (ClCH₂SiCl₃), which lacks the oxygen bridge and affords different polymer backbone connectivity and pyrolysis behavior [4].

Application
Selection Property
Validation Focus
Dense SAMs for sensors & MEMS
Chlorosilane leaving-group architecture
Monolayer density and chain ordering
Anhydrous vapor-phase silanization
Anhydrous grafting capability
Grafting efficiency under moisture-free conditions
Stepwise derivatization
Bifunctional Si–Cl / C–Cl reactivity
Orthogonal reaction sequence and adduct stoichiometry
Polycarbosilane & SiC precursors
Chloromethoxy group incorporation
Polymer backbone connectivity and Si:C ratio
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